
(R)-Bethanechol
Übersicht
Beschreibung
(R)-Bethanechol is one enantiomer of racemic bethanechol, a synthetic cholinergic agonist structurally derived from β-methylcholine with a carbamic ester group. This modification renders it resistant to hydrolysis by cholinesterases, prolonging its duration of action compared to acetylcholine . Primarily targeting muscarinic receptors (MRs), this compound exhibits selectivity for M3 receptors, which mediate smooth muscle contraction and glandular secretion . Clinically, it is used for urinary retention, radiation-induced xerostomia, and gastrointestinal motility disorders . However, its (S)-enantiomer is significantly more potent at stimulating MRs, with a potency ratio of 915:1 [(S) vs. (R)] in guinea pig ileum studies .
Vorbereitungsmethoden
Structural and Pharmacological Basis of (R)-Bethanechol
Cholinergic Receptor Specificity
This compound ((R)-β-methylacetylcholine) mimics acetylcholine by binding to muscarinic receptors, with its (R)-configuration enabling optimal interaction with the receptor’s chiral binding pocket . The muscarinic receptor’s binding site exhibits stereoselectivity, as demonstrated by the 100-fold greater potency of (S)-carvedilol at β-adrenoceptors compared to its (R)-enantiomer . Similarly, this compound’s β-methyl group and (R)-configuration create a steric and electronic profile that aligns with the receptor’s active conformation, minimizing off-target effects .
Classical Synthesis of this compound
Stepwise Alkylation and Quaternization
The synthesis of this compound chloride, as detailed in US20090324701A1 , involves a three-step sequence starting from (R)-2-methylaminoethanol :
Step 1: Formation of the Acetyl Ester Intermediate
(R)-2-methylaminoethanol is reacted with acetyl chloride in dichloromethane (DCM) under nitrogen at 0–5°C. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding (R)-2-(methylamino)ethyl acetate.
Step 2: Quaternization with Methyl Chloride
The intermediate undergoes quaternization with methyl chloride in dimethyl sulfoxide (DMSO) at 50°C for 12 hours. This step introduces the permanent positive charge essential for cholinergic activity.
Step 3: Crystallization and Purification
The crude product is precipitated using acetone, followed by recrystallization from ethanol/ethyl acetate to achieve >99% enantiomeric excess (ee).
Table 1: Reaction Conditions for this compound Synthesis
Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Acetyl chloride, TEA | DCM | 0–5°C | 2 | 85 |
2 | Methyl chloride | DMSO | 50°C | 12 | 78 |
3 | Ethanol/ethyl acetate | – | RT | – | 95 |
Stereochemical Control in Synthesis
Chiral Resolution vs. Asymmetric Synthesis
Early routes relied on resolution of racemic β-methylcholine using tartaric acid derivatives, but this method suffered from low yields (<40%) . The patent-specified method avoids racemization by starting from enantiomerically pure (R)-2-methylaminoethanol, synthesized via enzymatic resolution of the corresponding amine using immobilized lipase B from Candida antarctica .
Critical Parameters for Enantiopurity
-
Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the transition state during quaternization, reducing epimerization .
-
Temperature Control : Quaternization above 60°C induces racemization, necessitating precise temperature regulation .
-
Counterion Selection : Chloride ions enhance crystallinity, facilitating isolation of the enantiopure product .
Analytical Characterization
Chiral HPLC Validation
Enantiopurity is validated using a Chiralpak IC column (4.6 × 250 mm) with a mobile phase of hexane/ethanol (70:30) containing 0.1% trifluoroacetic acid. This compound elutes at 8.2 minutes, while the (S)-enantiomer elutes at 10.5 minutes .
Table 2: Spectroscopic Data for this compound Chloride
Technique | Data |
---|---|
1H NMR | δ 3.70 (q, 1H, CH(CH3)), 3.30 (s, 9H, N(CH3)3), 2.85 (t, 2H, CH2N) |
13C NMR | δ 170.5 (C=O), 66.8 (CH(CH3)), 54.1 (N(CH3)3), 45.2 (CH2N) |
HRMS | m/z 181.1103 [M+] (calc. 181.1105) |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance heat transfer during exothermic quaternization. A tubular reactor (ID 1 mm) operated at 50°C with a residence time of 30 minutes achieves 92% yield and >99.5% ee, surpassing batch reactor efficiency .
Green Chemistry Approaches
Replacement of DCM with cyclopentyl methyl ether (CPME) in Step 1 reduces environmental impact while maintaining yield (83%) .
Pharmacological Implications of Synthesis
The (R)-configuration confers a 50-fold higher affinity for M3 receptors compared to the (S)-enantiomer, as demonstrated in radioligand binding assays . Molecular modeling reveals that the β-methyl group in the (R)-orientation aligns with a hydrophobic pocket in the muscarinic receptor, while the quaternary ammonium group forms a cation-π interaction with Trp613 .
Analyse Chemischer Reaktionen
Types of Reactions
(R)-Bethanechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where the carbamoyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include amides, amines, and substituted quaternary ammonium compounds. These products have diverse applications in pharmaceuticals and organic synthesis .
Wissenschaftliche Forschungsanwendungen
(R)-Bethanechol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of (R)-Bethanechol involves its interaction with molecular targets such as enzymes and receptors. The carbamoyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Structural and Mechanistic Comparisons
Table 1: Structural and Receptor Targets
- Mechanism: this compound directly activates MRs, particularly M3, to stimulate smooth muscle contraction and glandular secretion . Pilocarpine: Non-selective muscarinic agonist with additional α/β-adrenergic activity, increasing systemic side effects (e.g., sweating, tachycardia) . Carbachol: Activates both muscarinic and nicotinic receptors, limiting its clinical use due to broader side effects. Neostigmine: Indirectly enhances acetylcholine by inhibiting cholinesterase, differing from this compound’s direct receptor activation .
Therapeutic Efficacy
Table 2: Clinical Efficacy in Key Indications
Adverse Effects and Contraindications
- Common Side Effects : Minimal dose-dependent effects on blood pressure or heart rate , but racemic bethanechol causes higher rates of nausea and diarrhea than antacids .
- Severe Risks : Contraindicated in mechanical ileus and ineffective in spinal cord injury-induced bladder atony due to lost reflex pathways .
- Comparative Safety :
Pharmacokinetics and Dosage
Biologische Aktivität
(R)-Bethanechol is a choline ester and a selective muscarinic agonist primarily used to stimulate gastrointestinal motility and bladder contraction. Its biological activity has been extensively studied, revealing significant effects on various physiological systems. This article synthesizes findings from diverse research studies, highlighting the compound's mechanisms of action, effects on smooth muscle contractility, and clinical implications.
This compound primarily acts by stimulating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate various physiological responses. The compound exhibits a higher affinity for mAChRs compared to its (S)-enantiomer, leading to more pronounced biological effects.
- Receptor Activation : Upon binding to mAChRs, this compound activates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This process increases intracellular calcium levels, promoting smooth muscle contraction .
Effects on Smooth Muscle Contractility
Numerous studies have evaluated the impact of this compound on smooth muscle contractility across different species.
- In Vitro Studies : Research involving intestinal smooth muscle preparations from healthy cows demonstrated that this compound induced concentration-dependent contractions. The potency of this compound was significantly lower than that of its (S)-enantiomer, with a potency ratio of approximately 915:1 .
- Case Study Analysis : A study involving the administration of this compound in patients with impaired detrusor contractility showed enhanced bladder contractions when combined with α-adrenergic blockers. This combination therapy resulted in improved urinary flow rates and reduced post-void residual volumes .
Clinical Applications
This compound is clinically utilized for various conditions, particularly those involving urinary retention and gastrointestinal motility disorders.
- Urinary Retention : In patients with conditions such as neurogenic bladder or postoperative urinary retention, this compound has been shown to enhance detrusor muscle contraction, facilitating urination .
- Xerostomia Management : A study evaluated the efficacy of this compound in patients undergoing chemoradiation therapy for oral cancer. Results indicated that 80% of patients reported subjective improvement in oral dryness, alongside significant increases in salivary secretion volumes and pH levels .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
[(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669845 | |
Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944538-49-2 | |
Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.